molecular formula C16H21Cl2N3O2 B12743534 Morpholine, 4-(2-((5-(4-chlorophenyl)-4-methyl-1H-pyrazol-3-yl)oxy)ethyl)-, monohydrochloride CAS No. 86871-73-0

Morpholine, 4-(2-((5-(4-chlorophenyl)-4-methyl-1H-pyrazol-3-yl)oxy)ethyl)-, monohydrochloride

Cat. No.: B12743534
CAS No.: 86871-73-0
M. Wt: 358.3 g/mol
InChI Key: QVMYLFOJLHHDPK-UHFFFAOYSA-N
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Description

Morpholine, 4-(2-((5-(4-chlorophenyl)-4-methyl-1H-pyrazol-3-yl)oxy)ethyl)-, monohydrochloride is a complex organic compound that features both morpholine and pyrazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Morpholine, 4-(2-((5-(4-chlorophenyl)-4-methyl-1H-pyrazol-3-yl)oxy)ethyl)-, monohydrochloride typically involves multiple steps. One common method includes the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate to form the pyrazole ring. This intermediate is then reacted with 2-chloroethyl morpholine under basic conditions to form the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Morpholine, 4-(2-((5-(4-chlorophenyl)-4-methyl-1H-pyrazol-3-yl)oxy)ethyl)-, monohydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the chloro group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Morpholine, 4-(2-((5-(4-chlorophenyl)-4-methyl-1H-pyrazol-3-yl)oxy)ethyl)-, monohydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of Morpholine, 4-(2-((5-(4-chlorophenyl)-4-methyl-1H-pyrazol-3-yl)oxy)ethyl)-, monohydrochloride involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The morpholine moiety may enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems.

Comparison with Similar Compounds

Similar Compounds

  • Morpholine, 4-(2-chloroethyl)-
  • 4-(2-Chloroethyl)morpholine
  • N-(2-Chloroethyl)morpholine

Uniqueness

Morpholine, 4-(2-((5-(4-chlorophenyl)-4-methyl-1H-pyrazol-3-yl)oxy)ethyl)-, monohydrochloride is unique due to the presence of both morpholine and pyrazole rings, which confer distinct chemical and biological properties

Properties

CAS No.

86871-73-0

Molecular Formula

C16H21Cl2N3O2

Molecular Weight

358.3 g/mol

IUPAC Name

4-[2-[[5-(4-chlorophenyl)-4-methyl-1H-pyrazol-3-yl]oxy]ethyl]morpholine;hydrochloride

InChI

InChI=1S/C16H20ClN3O2.ClH/c1-12-15(13-2-4-14(17)5-3-13)18-19-16(12)22-11-8-20-6-9-21-10-7-20;/h2-5H,6-11H2,1H3,(H,18,19);1H

InChI Key

QVMYLFOJLHHDPK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NN=C1OCCN2CCOCC2)C3=CC=C(C=C3)Cl.Cl

Origin of Product

United States

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